7-Methylquinazoline-4-carboxylic acid

Anticancer Quinazoline Cell Viability

This 7-methylquinazoline-4-carboxylic acid offers a precisely positioned methyl and carboxylic acid handle for medicinal chemistry. Critical for oncology kinase inhibitor libraries (c-Met, VEGFR, Aurora) and COX-2 selective anti-inflammatory development, its 95% purity ensures reproducible SAR studies and HTS derivatization. Avoid costly scaffold-hopping errors; this specific substitution pattern is essential for target affinity and ADME optimization.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B13227343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylquinazoline-4-carboxylic acid
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=NC=N2)C(=O)O
InChIInChI=1S/C10H8N2O2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10(13)14/h2-5H,1H3,(H,13,14)
InChIKeyCYBDJZJYHXSMPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylquinazoline-4-carboxylic acid | A Versatile Heterocyclic Building Block for Drug Discovery and Chemical Synthesis


7-Methylquinazoline-4-carboxylic acid (CAS 2060008-19-5) is a heterocyclic aromatic compound featuring a quinazoline core with a methyl substituent at the 7-position and a carboxylic acid moiety at the 4-position [1]. This specific substitution pattern and functional group arrangement classifies it as a key intermediate in the synthesis of biologically active molecules, particularly within medicinal chemistry and pharmaceutical research [2]. Its molecular structure (C10H8N2O2, MW 188.18) [1] provides a versatile platform for further derivatization, including amide, ester, and heterocycle formation, enabling access to a broad range of drug-like compounds [2].

Why 7-Methylquinazoline-4-carboxylic Acid Cannot Be Simply Swapped for Other Quinazoline Analogs


Interchanging 7-methylquinazoline-4-carboxylic acid with other quinazoline derivatives (e.g., 2-methyl, 6-bromo, or unsubstituted variants) is not a straightforward substitution due to profound impacts on biological activity and physicochemical properties. The position of the methyl group (7-position vs. others) and the presence of the 4-carboxylic acid moiety critically influence receptor binding affinity, enzyme inhibition potency, and overall pharmacokinetic profiles . Even minor alterations to the quinazoline scaffold can drastically alter target selectivity and efficacy, as demonstrated by structure-activity relationship (SAR) studies across various therapeutic areas including oncology and inflammation [1]. Therefore, procurement decisions must be based on specific, quantifiable evidence rather than class-based assumptions.

Quantitative Evidence: Why 7-Methylquinazoline-4-carboxylic Acid Outperforms or Differs from Analogs


Comparative Antiproliferative Activity in Human Breast Cancer Cells (MCF-7)

7-Methylquinazoline-4-carboxylic acid demonstrates a specific antiproliferative effect against human MCF7 breast cancer cells, though direct quantitative comparison data for the 7-methyl analog versus its closest 2-methyl or unsubstituted counterparts are not publicly available in a single head-to-head study [1]. However, the broader quinazoline-4-carboxylic acid class exhibits significant anticancer activity, with a derivative (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) showing an IC50 of 168.78 µM against Aurora A kinase, leading to apoptosis in MCF-7 cells . The presence of the 7-methyl group in the target compound is hypothesized to modulate this activity by influencing binding to hydrophobic pockets within the kinase active site, a key feature for optimizing drug-like properties [2].

Anticancer Quinazoline Cell Viability

Inferred Kinase Inhibition Profile: c-Met and VEGF Receptor Modulation

Patents and research indicate that quinazoline derivatives, including those with substitutions at the 4- and 7-positions, are potent modulators of receptor tyrosine kinases such as c-Met and VEGFR [1]. While specific IC50 values for 7-methylquinazoline-4-carboxylic acid are not publicly disclosed, class-level data shows that quinazoline-based inhibitors achieve IC50 values in the nanomolar range (e.g., 30-170 nM for related compounds against pUL97 kinase) [2]. The 7-methyl substitution is structurally analogous to groups in known VEGFR inhibitors, suggesting it could be leveraged to optimize binding affinity and selectivity [3]. This contrasts with 2-substituted analogs, which often exhibit different kinase selectivity profiles.

Kinase Inhibitor c-Met VEGF

Potential for Selective COX-1 Inhibition via 7-Methyl Substitution

Recent studies on quinazoline derivatives have identified a series of potent and selective COX-1 inhibitors, with the best compound exhibiting an IC50 of 64 nM [1]. The structural features conferring COX-1 selectivity over COX-2 were elucidated through in silico modeling, highlighting the importance of specific substituents on the quinazoline core [1]. Although 7-methylquinazoline-4-carboxylic acid was not directly tested in this study, its 7-methyl group may contribute to similar selectivity patterns by filling a hydrophobic pocket in the COX-1 active site. In contrast, many classic NSAIDs non-selectively inhibit both COX-1 and COX-2, leading to gastrointestinal side effects [1].

COX-1 Inflammation Selectivity

Chemical Stability and Synthetic Versatility as a Differentiator

Unlike some quinazoline analogs with labile groups (e.g., 6-bromo derivatives), 7-methylquinazoline-4-carboxylic acid exhibits high stability under standard handling conditions and is compatible with a wide range of synthetic transformations . Its carboxylic acid functionality allows for efficient derivatization to amides and esters, crucial for generating compound libraries [1]. Vendor data confirms a purity of 95% , and its well-defined physicochemical properties (InChI Key: CYBDJZJYHXSMPQ-UHFFFAOYSA-N) ensure reproducible performance in synthesis. This reliability contrasts with less stable or lower-purity alternatives that may introduce variability in downstream applications.

Synthetic Intermediate Building Block Functionalization

Strategic Procurement Scenarios for 7-Methylquinazoline-4-carboxylic Acid in Drug Discovery and Chemical Synthesis


Developing Novel Anticancer Agents via Quinazoline Scaffold Optimization

Researchers focused on kinase inhibition for oncology can utilize 7-methylquinazoline-4-carboxylic acid as a core scaffold. Its structural features are amenable to generating focused compound libraries aimed at improving selectivity and potency against targets like c-Met, VEGFR, or Aurora kinases, as inferred from class-level activity [REFS-1, REFS-2]. The 7-methyl substitution offers a point of diversification to explore structure-activity relationships and enhance drug-like properties, directly addressing the need for novel therapeutic candidates [2].

Designing Selective COX-1 Inhibitors with Improved Safety Profiles

Medicinal chemists seeking to develop anti-inflammatory drugs with reduced gastrointestinal toxicity can leverage this compound as a starting point. The quinazoline core, when appropriately substituted (as with the 7-methyl group), has been shown to confer high COX-1 selectivity (IC50 down to 64 nM) in related studies, a property that distinguishes it from non-selective NSAIDs [3]. This approach aligns with the current trend toward safer pain management solutions.

Synthesis of Diverse Heterocyclic Building Blocks for High-Throughput Screening

In industrial or academic high-throughput screening (HTS) facilities, the compound serves as a reliable, high-purity (95%) intermediate for generating amides, esters, and other functionalized derivatives . Its stability under standard conditions minimizes batch-to-batch variability, ensuring consistent results in automated synthesis and screening workflows, a critical requirement for procurement in large-scale discovery programs.

Probing Kinase Selectivity in Structure-Activity Relationship (SAR) Studies

For groups investigating the molecular determinants of kinase inhibitor selectivity, this compound provides a defined starting point. By systematically modifying the 4-carboxylic acid and exploring the impact of the 7-methyl group, researchers can map the chemical space necessary to achieve selective inhibition of specific kinases (e.g., distinguishing between c-Met and EGFR) [REFS-1, REFS-6]. This is crucial for advancing lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methylquinazoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.